Benzene, [[(2,2-dimethylpropyl)thio]methyl]-
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Overview
Description
Benzene, [[(2,2-dimethylpropyl)thio]methyl]- is an organic compound with the molecular formula C11H16S It is a derivative of benzene, where a [[(2,2-dimethylpropyl)thio]methyl] group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[(2,2-dimethylpropyl)thio]methyl]- typically involves the alkylation of benzene with 1-chloro-2,2-dimethylpropane in the presence of a suitable catalyst. The reaction proceeds through the formation of a primary carbocation, which rearranges to a more stable tertiary carbocation before reacting with benzene .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation reactions, optimized for large-scale synthesis. The use of Friedel-Crafts alkylation is common, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzene, [[(2,2-dimethylpropyl)thio]methyl]- can undergo oxidation reactions, particularly at the benzylic position.
Substitution: Electrophilic aromatic substitution reactions are common for benzene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products
Oxidation: Benzoic acid derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives depending on the electrophile used.
Scientific Research Applications
Benzene, [[(2,2-dimethylpropyl)thio]methyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, [[(2,2-dimethylpropyl)thio]methyl]- involves its interaction with various molecular targets. The [[(2,2-dimethylpropyl)thio]methyl] group can influence the electron density of the benzene ring, affecting its reactivity in chemical reactions. This can lead to specific interactions with enzymes, receptors, or other biological molecules, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Neopentylbenzene: Similar structure but lacks the thio group.
2,2-Dimethyl-1-phenylpropane: Another structural isomer with different functional groups.
Uniqueness
Benzene, [[(2,2-dimethylpropyl)thio]methyl]- is unique due to the presence of the thio group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications where sulfur-containing compounds are required .
Properties
CAS No. |
62266-24-4 |
---|---|
Molecular Formula |
C12H18S |
Molecular Weight |
194.34 g/mol |
IUPAC Name |
2,2-dimethylpropylsulfanylmethylbenzene |
InChI |
InChI=1S/C12H18S/c1-12(2,3)10-13-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
QUCHCXWXQRQGIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CSCC1=CC=CC=C1 |
Origin of Product |
United States |
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